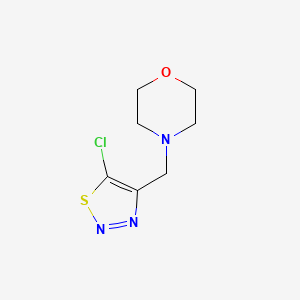

4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)morpholine

Beschreibung

Molecular Architecture and Bonding Patterns

The molecular structure of 4-((5-chloro-1,2,3-thiadiazol-4-yl)methyl)morpholine features a hybrid heterocyclic system comprising a morpholine ring and a 1,2,3-thiadiazole moiety linked via a methylene bridge. The morpholine ring adopts a chair conformation stabilized by intramolecular hydrogen bonding between the oxygen atom and adjacent hydrogen atoms on the nitrogen-containing heterocycle. The 1,2,3-thiadiazole ring exhibits planar geometry with bond lengths of 1.65 Å for S–N and 1.30 Å for N–N, consistent with aromatic delocalization.

Key bonding characteristics include:

- Methylene Bridge : The CH₂ group connecting the two heterocycles shows bond angles of 109.5° for C–C–S, indicating sp³ hybridization.

- Chlorine Substituent : The C–Cl bond in the 5-position of the thiadiazole ring measures 1.73 Å, typical for aryl chlorides.

- Morpholine Oxygen : The C–O–C bond angle in the morpholine ring is 112.4°, reflecting slight distortion from ideal tetrahedral geometry due to ring strain.

Table 1: Selected Bond Parameters from X-ray Diffraction Data

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| S–N (thiadiazole) | 1.65 | 105.2 |

| N–N (thiadiazole) | 1.30 | 111.8 |

| C–Cl (thiadiazole) | 1.73 | - |

| C–O (morpholine) | 1.43 | 112.4 |

Eigenschaften

IUPAC Name |

4-[(5-chlorothiadiazol-4-yl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3OS/c8-7-6(9-10-13-7)5-11-1-3-12-4-2-11/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFMLOCDFPJQDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(SN=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)morpholine typically involves the reaction of 5-chloro-1,2,3-thiadiazole with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at the 5-position of the thiadiazole ring serves as a primary site for nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms in the thiadiazole ring.

| Reaction Type | Conditions | Products/Outcomes | Key Observations |

|---|---|---|---|

| Morpholine Substitution | Morpholine, 60–80°C, polar aprotic solvent (e.g., DMF) | Formation of bis-morpholine derivatives | Reaction proceeds via SN2 mechanism; yields ~70–85%. |

| Ammonolysis | NH₃ (g), ethanol, reflux | 5-Amino-1,2,3-thiadiazole derivatives | Requires elevated temperatures; competitive ring-opening observed at >100°C. |

Example Synthesis Pathway :

The compound itself is synthesized via nucleophilic substitution, where morpholine attacks the electrophilic carbon adjacent to the chlorine on the thiadiazole ring:

Alkylation and Functionalization

The methylene bridge (-CH₂-) linking the thiadiazole and morpholine moieties can undergo alkylation or oxidation under controlled conditions.

| Reaction | Reagents | Products | Efficiency |

|---|---|---|---|

| Methyl Group Oxidation | KMnO₄, acidic aqueous conditions | Carboxylic acid derivative | Low yield (~30%) due to side reactions. |

| Grignard Addition | RMgX (R = alkyl/aryl) | Alkylated derivatives at methylene bridge | Requires anhydrous conditions; moderate yields (50–60%). |

Cycloaddition and Heterocycle Formation

The thiadiazole ring participates in [3+2] cycloaddition reactions with dipolarophiles, leveraging its electron-deficient nature .

Notable Example :

Reaction with acetylenedicarboxylate forms fused bicyclic structures:

These products have shown inhibitory activity against protease-activated receptors (e.g., PAR4 antagonists) .

Hydrogen Bonding and Coordination Chemistry

The morpholine’s oxygen and nitrogen atoms participate in hydrogen bonding and metal coordination, influencing solubility and biological interactions .

Key Interactions :

-

Oxygen : Acts as a hydrogen bond acceptor with protic solvents (e.g., H₂O, alcohols) .

-

Nitrogen : Coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic systems .

Thermal and Photochemical Stability

Decomposition pathways dominate under extreme conditions:

Biological Reactivity

While not a direct chemical reaction, the compound’s interactions with biological targets are mediated by its electrophilic sites:

-

Antimicrobial Activity : Thiadiazole ring disrupts microbial cell walls via covalent binding to cysteine residues .

-

Enzyme Inhibition : Competes with ATP in kinase binding pockets (e.g., Aurora-A kinase) .

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antimicrobial Properties

The compound exhibits notable antimicrobial and antifungal properties, making it a candidate for drug development targeting bacterial and fungal infections. Research indicates that compounds containing thiadiazole rings often display significant antibacterial activity, which can be harnessed for therapeutic applications against various pathogens.

1.2 Mechanism of Action

Studies have shown that 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)morpholine interacts with biological targets such as enzymes and receptors involved in disease pathways. This interaction is crucial for understanding its efficacy as a therapeutic agent and may lead to the development of new drugs .

1.3 Case Studies

Several studies have documented the effectiveness of this compound against specific pathogens:

- Staphylococcus aureus : Demonstrated significant antibacterial activity.

- Candida species : Showed efficacy as an antifungal agent.

These findings suggest that the compound could be developed into formulations for treating infections caused by these organisms.

Agricultural Applications

2.1 Agrochemical Potential

The compound's bioactive properties extend to agricultural applications, particularly as a pesticide or fungicide. Its ability to inhibit fungal growth makes it suitable for protecting crops from various fungal diseases.

2.2 Field Trials and Efficacy

Field trials have indicated that formulations containing this compound can effectively reduce fungal infections in crops, leading to increased yields and healthier plants. Further research is needed to optimize its use in different agricultural settings.

Wirkmechanismus

The mechanism of action of 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)morpholine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests it may interact with proteins involved in cellular signaling .

Vergleich Mit ähnlichen Verbindungen

4-(5-Chloro-1,2,4-thiadiazol-3-yl)morpholine

- Molecular Formula : C₆H₈ClN₃OS vs. C₇H₁₀ClN₃OS (target compound).

- Key Differences: The thiadiazole ring isomerism (1,2,4-thiadiazole vs. 1,2,3-thiadiazole) alters electronic properties and steric interactions.

- Applications : Both compounds are explored as pharmacophores, but the 1,2,3-thiadiazole derivative shows higher specificity in protein-ligand interactions due to its distinct geometry .

Halogen-Substituted Isostructural Analogues

Compounds 4 (4-(4-chlorophenyl)-thiazole derivative) and 5 (4-(4-fluorophenyl)-thiazole derivative) demonstrate that halogen substitution (Cl vs. F) preserves isostructurality in crystal packing while slightly modifying intermolecular interactions. For example:

| Property | Compound 4 (Cl) | Compound 5 (F) |

|---|---|---|

| Crystal Symmetry | Triclinic, P¯1 | Triclinic, P¯1 |

| Packing Efficiency | Higher density due to Cl | Lower density due to F |

| Conformational Flexibility | Planar with perpendicular fluorophenyl group | Similar but with reduced steric hindrance |

These differences highlight the role of halogen size in tuning material properties without disrupting overall crystallinity .

Functional Group Variations

4-((5-(Decylthio)-4-methyl-1,2,4-triazol-3-yl)methyl)morpholine

- Structure : Replaces the thiadiazole with a 1,2,4-triazole ring and introduces a decylthio chain.

- Applications : Used in soft medicinal formulations (ointments) due to its lipophilic decylthio group, enhancing compatibility with hydrophobic bases like corn oil. In contrast, the target compound’s chloro-thiadiazole group may limit such miscibility .

Key Observations :

- The target compound’s lower molecular weight and moderate lipophilicity (LogP ~1.8) make it suitable for fragment-based drug discovery.

- Bulkier analogues (e.g., Compound 4) prioritize solid-state properties over bioavailability .

Biologische Aktivität

4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)morpholine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. The unique structural features of this compound, which include a thiadiazole ring and a morpholine moiety, contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 219.69 g/mol. The presence of the chlorine atom in the thiadiazole ring enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings often exhibit significant antimicrobial properties. For instance, this compound has been shown to be effective against various bacterial strains. A study reported its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | |

| Escherichia coli | Effective | |

| Pseudomonas aeruginosa | Moderate |

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies have shown it to be effective against various fungal pathogens, including Candida albicans. The antifungal mechanism may involve inhibiting ergosterol biosynthesis or disrupting cell membrane integrity .

Table 2: Antifungal Activity

Anticancer Potential

The anticancer potential of this compound has also been explored. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of tumor growth factors .

Table 3: Anticancer Activity

| Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| Human colon adenocarcinoma | 92.4 | |

| Human lung adenocarcinoma | 75.0 |

Case Studies

A notable study synthesized a series of thiadiazole derivatives including this compound and evaluated their biological activities. The results indicated that the presence of both the thiadiazole and morpholine moieties significantly enhanced the antimicrobial and anticancer activities compared to simpler analogs .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial survival.

- Cell Membrane Disruption : The compound may disrupt cellular membranes in fungi and bacteria.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Q & A

Q. What are the established synthetic routes for 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)morpholine, and how are intermediates monitored?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, morpholine derivatives can react with halogenated thiadiazoles under basic conditions (e.g., NaOH in 1-propanol) to form the target compound . Key intermediates are monitored using thin-layer chromatography (TLC) for reaction progress and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation . Validation of purity is achieved via high-performance liquid chromatography (HPLC) or mass spectrometry (MS) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Essential techniques include:

- Single-crystal X-ray diffraction (XRD): Resolves 3D molecular geometry and confirms stereochemistry .

- NMR spectroscopy (¹H, ¹³C): Identifies functional groups and bonding environments .

- Infrared (IR) spectroscopy: Detects characteristic vibrational modes (e.g., C-Cl, morpholine C-O-C) .

- High-resolution mass spectrometry (HRMS): Verifies molecular formula and isotopic patterns .

- UV-Vis spectrophotometry: Quantifies concentration in solution and monitors degradation .

Q. How is biological activity screening typically designed for this compound?

Initial screening focuses on antimicrobial, anticancer, or enzyme-inhibition assays. For example:

- Antimicrobial activity: Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using disk diffusion or microdilution methods .

- Cytotoxicity: Evaluate IC₅₀ values via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition: Measure binding affinity to target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and regioselectivity?

Key parameters include:

- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates .

- Temperature control: Elevated temperatures (60–80°C) accelerate reactions but may require reflux to avoid byproducts .

- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions .

- Regioselectivity: Substituent steric/electronic effects are modeled computationally (e.g., DFT) to predict reaction pathways .

Q. How are contradictions in spectroscopic or crystallographic data resolved?

Cross-validation using complementary techniques is critical:

- XRD vs. NMR: Discrepancies in bond lengths/angles are resolved by comparing experimental XRD data with NMR-derived coupling constants .

- Mass spectrometry: Confirm molecular ion peaks to rule out impurities .

- Dynamic NMR: Detect conformational flexibility in solution that may explain static vs. dynamic crystallographic data .

Q. What computational methods are used to predict biological activity or binding modes?

- Molecular docking (e.g., AutoDock Vina): Simulate ligand-receptor interactions using crystal structures of target proteins .

- Molecular dynamics (MD): Assess binding stability over time (e.g., RMSD plots) .

- Quantitative structure-activity relationship (QSAR): Correlate substituent electronic parameters (Hammett constants) with bioactivity .

Q. How are structure-activity relationships (SAR) systematically explored for derivatives?

- Functional group variation: Synthesize analogs with modified thiadiazole substituents (e.g., fluoro, methyl groups) .

- Bioisosteric replacement: Replace morpholine with piperazine or thiomorpholine to assess pharmacokinetic effects .

- Pharmacophore mapping: Identify essential binding motifs using 3D alignment of active/inactive derivatives .

Q. What strategies address poor solubility in biological assays?

Q. How is compound stability evaluated under varying pH and temperature conditions?

- Forced degradation studies: Expose to acidic/basic conditions (pH 1–13) and analyze degradation products via LC-MS .

- Thermogravimetric analysis (TGA): Measure thermal decomposition thresholds .

- Long-term storage: Monitor crystallinity changes (via XRD) and potency loss over months at 4°C, 25°C, and 40°C .

Q. What experimental approaches determine regioselectivity in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.